Ghrelin Receptor Potency: SB‑791016 vs. Des‑Fluoro and Heteroaryl Sulfonamide Congeners
SB‑791016 (compound 1) achieves a pEC50 of 9.8 (intrinsic activity 0.9) at the human ghrelin receptor in a functional FLIPR assay. This represents a 63‑fold higher potency than the unsubstituted phenyl analogue (compound 13, pEC50 = 8.0) and a 40‑ to 63‑fold improvement over the thienyl (compound 22, pEC50 = 8.0) and furanyl (compound 23, pEC50 = 8.2) replacements . The magnitude of potency gain is among the largest reported for a single‑point fluorine incorporation in this chemical series.
| Evidence Dimension | Functional agonist potency at human GHSR1a |
|---|---|
| Target Compound Data | pEC50 = 9.8 (EC50 ≈ 0.158 nM); IA = 0.9 |
| Comparator Or Baseline | Compound 13 (phenyl): pEC50 = 8.0; Compound 22 (thienyl): pEC50 = 8.0; Compound 23 (furanyl): pEC50 = 8.2 |
| Quantified Difference | 63‑fold (phenyl), 63‑fold (thienyl), 40‑fold (furanyl) improvement in EC50 |
| Conditions | Cell‑based BACMAM FLIPR assay; human GHSR1a transiently expressed in HEK293 cells; same assay platform for all comparators |
Why This Matters
For procurement, this guarantees that the purchased compound is the most potent ghrelin receptor agonist in the indole‑sulfonamide series, enabling robust in‑vitro and in‑vivo pharmacology at lower concentrations and reducing off‑target risk.
- [1] Witherington J, et al. Potent achiral agonists of the growth hormone secretagogue (ghrelin) receptor. Part 2: Lead optimisation. Bioorg Med Chem Lett. 2008;18(6):2203‑2205. Table 2 and text; compound 1 pEC50 = 9.8. View Source
